molecular formula C25H27N5O2 B14961639 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14961639
M. Wt: 429.5 g/mol
InChI Key: IMTKVVNOELUKNI-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenylamino group, and a piperazine moiety substituted with a methoxyphenyl group. The combination of these functional groups contributes to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where aniline or its derivatives react with the quinazolinone intermediate.

    Attachment of the Piperazine Moiety: The piperazine ring, substituted with a methoxyphenyl group, can be attached through nucleophilic substitution or coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the quinazolinone core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or phenylamino moieties are replaced with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce reduced forms of the original compound.

Scientific Research Applications

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(phenylamino)-7,

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

4-anilino-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H27N5O2/c1-32-22-13-6-5-11-20(22)29-14-16-30(17-15-29)25-27-19-10-7-12-21(31)23(19)24(28-25)26-18-8-3-2-4-9-18/h2-6,8-9,11,13H,7,10,12,14-17H2,1H3,(H,26,27,28)

InChI Key

IMTKVVNOELUKNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C(=O)CCC4)C(=N3)NC5=CC=CC=C5

Origin of Product

United States

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